KinA/Spo0F Two-Component Regulatory System Inhibition: Direct Potency Comparison Against Closantel, Tetrachlorosalicylanilide, and Compound 20
In a direct head-to-head biochemical assay measuring inhibition of KinA autophosphorylation (the model TCS histidine kinase from Bacillus subtilis), compound 19 (target) exhibited an IC₅₀ of 185 µM. Under the identical assay conditions, tetrachlorosalicylanilide (compound 9; 3,3′,4′,5-tetrachlorosalicylanilide) yielded an IC₅₀ of 45 µM, representing a 4.1-fold greater potency. Closantel (compound 1; 3,5-diiodo-N-(4-chloro-α-cyanobenzylbenzamide)) gave an IC₅₀ of 3.8 µM (48.7-fold more potent), while compound 20 (4-Cl,3-CF₃ anilide) gave an IC₅₀ of 50 µM (3.7-fold more potent). [1]
| Evidence Dimension | KinA autophosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 185 µM (Compound 19, 3,5-Cl₂-4′-Cl salicylanilide) |
| Comparator Or Baseline | 45 µM (Compound 9, tetrachlorosalicylanilide); 3.8 µM (Compound 1, closantel); 50 µM (Compound 20, 4-Cl,3-CF₃ anilide) |
| Quantified Difference | 4.1-fold less potent than compound 9; 48.7-fold less potent than closantel; 3.7-fold less potent than compound 20 |
| Conditions | Biochemical KinA/Spo0F autophosphorylation assay as described in ref 24 of Macielag et al. (1998); IC₅₀ values are the mean of two experimental determinations with interassay variability <50%. |
Why This Matters
This establishes compound 19 as a moderately potent TCS inhibitor with a defined potency rank that enables selection of the appropriate tool compound: weaker inhibitors (like compound 19) may be preferable for target deconvolution studies where partial inhibition aids mechanistic dissection, while the more potent closantel or tetrachlorosalicylanilide may be more suitable for active-site mapping or cellular proof-of-concept experiments.
- [1] Macielag, M. J.; Demers, J. P.; Fraga-Spano, S. A.; Hlasta, D. J.; Johnson, S. G.; Kanojia, R. M.; Russell, R. K.; Sui, Z.; Weidner-Wells, M. A.; Werblood, H.; Foleno, B. D.; Goldschmidt, R. M.; Loeloff, M. J.; Webb, G. C.; Barrett, J. F. Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. J. Med. Chem. 1998, 41 (16), 2939–2945. Table 2. View Source
